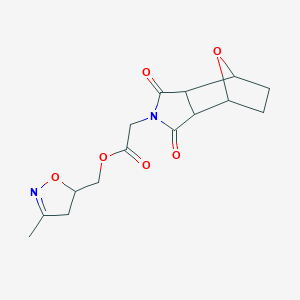![molecular formula C16H22N2O5 B7438982 3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438982.png)
3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid, also known as Moclobemide, is a reversible inhibitor of monoamine oxidase A (RIMA). It is an antidepressant drug that is used for the treatment of major depressive disorder and social anxiety disorder. Moclobemide is a unique antidepressant drug that has fewer side effects than other antidepressants, making it a popular choice for patients who are sensitive to side effects.
Mécanisme D'action
3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid works by inhibiting the enzyme monoamine oxidase A (MAO-A), which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, which helps to alleviate symptoms of depression and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to increase the levels of serotonin, norepinephrine, and dopamine in the brain, which helps to alleviate symptoms of depression and anxiety. This compound has also been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid in lab experiments is that it has fewer side effects than other antidepressants, making it a safer choice for animal studies. However, one limitation is that this compound is a relatively new drug, and there is still much to be learned about its mechanisms of action and potential side effects.
Orientations Futures
There are several future directions for research on 3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid. One area of research is the potential use of this compound in the treatment of other psychiatric disorders, such as panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder. Another area of research is the development of new and more effective antidepressant drugs that are based on the mechanisms of action of this compound. Finally, there is a need for further research on the long-term effects of this compound on the brain and the body.
Méthodes De Synthèse
3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid is synthesized by the reaction of 2-chloro-4,5-dimethoxybenzoic acid with 4-(2-methyloxane-4-carbonyl)piperidine in the presence of triethylamine. The resulting product is then treated with oxalyl chloride and 5-amino-1,2-oxazole to produce this compound.
Applications De Recherche Scientifique
3-[1-(2-Methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid has been extensively studied for its antidepressant properties. It has been found to be effective in the treatment of major depressive disorder and social anxiety disorder. This compound has also been studied for its potential use in the treatment of other psychiatric disorders, such as panic disorder, obsessive-compulsive disorder, and post-traumatic stress disorder.
Propriétés
IUPAC Name |
3-[1-(2-methyloxane-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-10-8-12(4-7-22-10)15(19)18-5-2-11(3-6-18)13-9-14(16(20)21)23-17-13/h9-12H,2-8H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYCQJGMAVIADBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCO1)C(=O)N2CCC(CC2)C3=NOC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Cyclobutylmethylamino)pyridin-2-yl]-(4-methoxy-4-methylazepan-1-yl)methanone](/img/structure/B7438901.png)

![methyl N-methyl-N-[[7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]amino]carbamate](/img/structure/B7438917.png)

![(4-Cyclobutyl-6-methyl-1,4-diazepan-1-yl)-[3-(methylsulfonylmethyl)oxetan-3-yl]methanone](/img/structure/B7438932.png)
![N-(cyclopropylmethoxy)-6-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7438933.png)

![2-[1-[2-(4-Chloro-2-methylphenoxy)propanoyl]pyrrolidin-3-yl]-2-fluoroacetic acid](/img/structure/B7438950.png)
![3-[1-(Spiro[2.4]heptane-2-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438955.png)
![3-[1-(4-Methylpentanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438959.png)
![3-[1-(3-Cyclopropylbutanoyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438966.png)
![3-[1-[2-(Oxan-2-yl)acetyl]piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438973.png)
![3-[1-(3-Methyl-1,2-thiazole-4-carbonyl)piperidin-4-yl]-1,2-oxazole-5-carboxylic acid](/img/structure/B7438980.png)
![tert-butyl N-[[2-(4-hydroxy-2-methylphenyl)acetyl]amino]-N-methylcarbamate](/img/structure/B7438992.png)